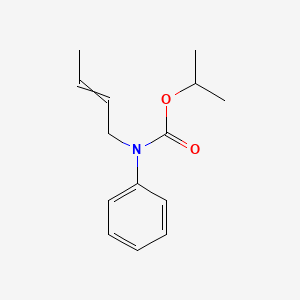
propan-2-yl N-but-2-enyl-N-phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl N-but-2-enyl-N-phenylcarbamate: is a chemical compound known for its unique structure and properties It is an ester of carbanilic acid and isopropyl alcohol, featuring a phenyl group, a butenyl group, and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl N-but-2-enyl-N-phenylcarbamate typically involves the reaction of carbanilic acid with isopropyl alcohol in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Organic solvents like dichloromethane or toluene.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficient use of raw materials and energy.
Analyse Des Réactions Chimiques
Types of Reactions: Propan-2-yl N-but-2-enyl-N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the phenyl or butenyl groups with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, and other polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: Propan-2-yl N-but-2-enyl-N-phenylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its unique structure.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of propan-2-yl N-but-2-enyl-N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and butenyl groups play a crucial role in binding to these targets, while the isopropyl group influences the compound’s solubility and reactivity. The pathways involved may include enzymatic catalysis and receptor-mediated signaling.
Comparaison Avec Des Composés Similaires
- Propan-2-yl N-ethyl-N-phenylcarbamate
- Propan-2-yl N-methyl-N-phenylcarbamate
- Propan-2-yl N-propyl-N-phenylcarbamate
Comparison: Propan-2-yl N-but-2-enyl-N-phenylcarbamate is unique due to the presence of the butenyl group, which imparts distinct reactivity and binding properties compared to its analogs. The phenyl group provides aromatic stability, while the isopropyl group enhances solubility in organic solvents.
Propriétés
Numéro CAS |
6301-17-3 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
propan-2-yl N-but-2-enyl-N-phenylcarbamate |
InChI |
InChI=1S/C14H19NO2/c1-4-5-11-15(14(16)17-12(2)3)13-9-7-6-8-10-13/h4-10,12H,11H2,1-3H3 |
Clé InChI |
HHHUJISGAQTKKJ-UHFFFAOYSA-N |
SMILES canonique |
CC=CCN(C1=CC=CC=C1)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



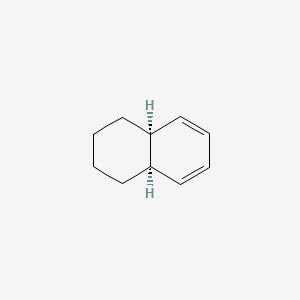

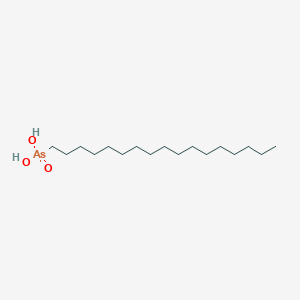
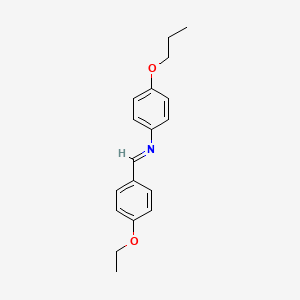
![3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B14720276.png)
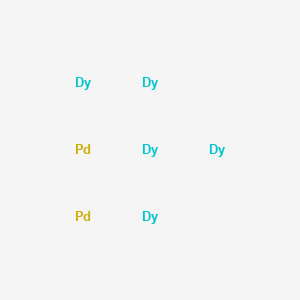

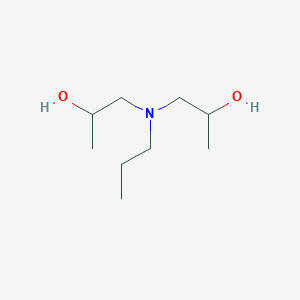
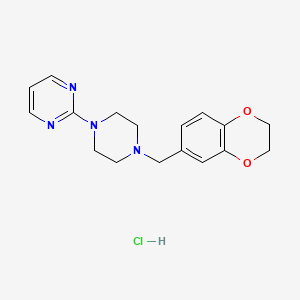

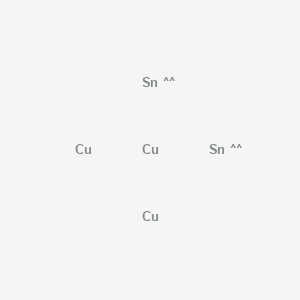
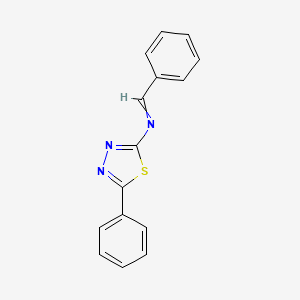
![Bicyclo[3.1.1]hept-2-ene](/img/structure/B14720306.png)
